molecular formula C5H8ClNO B12363235 6-Chloropiperidin-2-one

6-Chloropiperidin-2-one

Cat. No.: B12363235
M. Wt: 133.57 g/mol
InChI Key: LRGFLAOIZFTPRE-UHFFFAOYSA-N
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Description

6-Chloropiperidin-2-one is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and a chlorine substituent at the sixth position This compound is a derivative of piperidine, which is a fundamental structure in many pharmaceuticals and bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropiperidin-2-one typically involves the chlorination of piperidin-2-one. One common method is the reaction of piperidin-2-one with thionyl chloride (SOCl₂) under reflux conditions. This reaction proceeds via the formation of an intermediate chlorosulfonyl compound, which subsequently undergoes intramolecular cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as nickel or palladium, can further improve the reaction rate and selectivity. The process is optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloropiperidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as a building block in drug development, particularly for its role in synthesizing compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloropiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine substituent can enhance binding affinity and selectivity towards these targets. For instance, in enzyme inhibition, the compound may form a covalent bond with the active site, leading to irreversible inhibition. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c6-4-2-1-3-5(8)7-4/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGFLAOIZFTPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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